Ethyl 5-Chloroisoquinoline-1-Carboxylate: Chemical Properties, Synthesis, and Applications in Targeted Therapeutics
Ethyl 5-Chloroisoquinoline-1-Carboxylate: Chemical Properties, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
Ethyl 5-chloroisoquinoline-1-carboxylate is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring a rigid isoquinoline core substituted with a highly reactive C1-carboxylate and an electron-withdrawing C5-chlorine atom, this compound serves as a critical intermediate in the synthesis of advanced antiviral agents and kinase inhibitors. Its unique steric and electronic profile makes it an ideal precursor for developing Hepatitis C Virus (HCV) NS5A replication complex inhibitors[1] and novel oncology therapeutics targeting PI3K-alpha[2] and MALT1[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating regioselective synthesis protocol, and explores its mechanistic utility in pharmacological applications.
Physicochemical Profiling and Structural Dynamics
The synthetic utility of ethyl 5-chloroisoquinoline-1-carboxylate is fundamentally driven by the orthogonal reactivity of its functional groups. The C1-ethyl ester is primed for facile basic hydrolysis to yield 5-chloroisoquinoline-1-carboxylic acid[4], which can undergo direct amidation. Conversely, the C5-chlorine provides a reliable, sterically accessible vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].
The electron-deficient nature of the isoquinoline ring, exacerbated by the inductive electron-withdrawing effect of the C5-chlorine atom, significantly lowers the pKa of the ring nitrogen. This electronic modulation enhances the lipophilicity and passive membrane permeability of downstream active pharmaceutical ingredients (APIs), a critical factor in optimizing oral bioavailability.
Quantitative Physicochemical Properties
The following data summarizes the core physical and chemical metrics of the compound and its immediate synthetic precursors.
| Property | Value |
| Chemical Name | Ethyl 5-chloroisoquinoline-1-carboxylate |
| Parent Acid CAS Registry | 1179149-33-7[4] |
| Nitrile Precursor CAS Registry | 1231761-25-3[5] |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Monoisotopic Mass (Parent Acid) | 207.0087 Da[4] |
| Physical State | Off-white to pale yellow solid[1] |
| Solubility Profile | Soluble in DCM, DMF, DMSO, and EtOAc; Insoluble in H₂O |
Mechanistic Synthesis & Protocol Design
The de novo synthesis of ethyl 5-chloroisoquinoline-1-carboxylate requires precise regiocontrol. The most robust route begins with 1,5-dichloroisoquinoline. The inherent electronic asymmetry of the isoquinoline ring dictates that the C1 position (alpha to the nitrogen) is highly activated toward Nucleophilic Aromatic Substitution (SNAr), whereas the C5 position remains relatively inert under mild conditions.
Regioselective synthesis workflow of ethyl 5-chloroisoquinoline-1-carboxylate.
Step-by-Step Methodology
The following self-validating protocol outlines the synthesis from the dichloro-precursor, utilizing a Pinner-type esterification to maximize yield.
Phase 1: Regioselective Cyanation of 1,5-Dichloroisoquinoline Objective: Selective functionalization at the C1 position while preserving the C5 chlorine for downstream cross-coupling.
-
Preparation : In a flame-dried Schlenk flask, charge 1,5-dichloroisoquinoline (1.0 equiv, 10 mmol) and zinc cyanide, Zn(CN)₂ (0.6 equiv, 6 mmol)[1].
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) under an inert argon atmosphere.
-
Solvent & Degassing : Inject anhydrous N,N-dimethylformamide (DMF) (20 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst degradation.
-
Reaction Execution : Heat the mixture to 90°C for 4 hours.
-
Causality: The isoquinoline nitrogen strongly withdraws electron density from the adjacent C1 position, significantly lowering the activation energy for oxidative addition by the Pd(0) catalyst at C1 over C5.
-
-
In-Process Control (Self-Validation) : Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material will consume, and the product (5-chloroisoquinoline-1-carbonitrile) will emerge as a distinct blue fluorescent spot under 254 nm UV light[5].
-
Workup : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the intermediate[1].
Phase 2: One-Pot Pinner Esterification Objective: Direct conversion of the carbonitrile to the ethyl ester without isolating the highly polar carboxylic acid intermediate.
-
Preparation : Dissolve the purified 5-chloroisoquinoline-1-carbonitrile (1.0 equiv, 5 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Activation : Cool the solution to 0°C using an ice bath. Bubble anhydrous HCl gas through the solution for 30 minutes until saturation.
-
Causality: Anhydrous HCl protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows the weak nucleophile (ethanol) to attack and form an imidate intermediate.
-
-
Reaction Execution : Seal the flask with a drying tube and heat to reflux (78°C) for 12 hours.
-
Hydrolysis : Cool to room temperature and slowly add water (10 mL) to hydrolyze the imidate into the target ethyl ester.
-
In-Process Control (Self-Validation) : Analyze the crude mixture via LC-MS. The successful transformation is validated by the disappearance of the nitrile mass signal (m/z 188.6) and the emergence of the target ester mass [M+H]⁺ at m/z 236.0[1].
-
Isolation : Neutralize with saturated Na₂CO₃, extract with dichloromethane, and evaporate the solvent to yield ethyl 5-chloroisoquinoline-1-carboxylate.
Pharmacological Utility in Drug Development
Ethyl 5-chloroisoquinoline-1-carboxylate is predominantly utilized as an N-capping group in the synthesis of complex peptidomimetics and small-molecule inhibitors.
Antiviral Therapeutics (HCV NS5A Inhibition)
In the development of Daclatasvir analogs, the ethyl ester is hydrolyzed to 5-chloroisoquinoline-1-carboxylic acid[4], which is subsequently coupled with a proline-derived core using amide coupling reagents like HATU or EEDQ[6]. The isoquinoline cap binds deep within the hydrophobic pocket of the NS5A Domain I dimer. The steric bulk and lipophilicity of the 5-chloro substituent enhance the binding affinity, effectively preventing the assembly of the viral replication complex and halting viral RNA replication[1].
Disruption of HCV replication complex assembly by isoquinoline-capped inhibitors.
Oncology and Autoimmune Targets (PI3K & MALT1)
Recent advancements in oncology have leveraged 5-chloroisoquinoline derivatives in targeting PI3K-alpha, a kinase crucial for tumor metabolism[2], and MALT1, a key protease in NF-kB signaling for lymphomas[3]. In these architectures, the C5-chlorine serves as a critical anchor point, forming halogen bonds with backbone carbonyls in the kinase hinge region, while the C1-carboxylate acts as a linker to the main pharmacophore scaffold.
References
-
Title : 5-chloroisoquinoline-1-carboxylic acid (C10H6ClNO2) - PubChemLite Source : uni.lu (PubChem Database) URL : 4
-
Title : HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity | Journal of Medicinal Chemistry Source : acs.org URL : 6
-
Title : 5-chloroisoquinoline-1-carbonitrile | 1231761-25-3 | Buy Now - Molport Source : molport.com URL : 5
-
Title : EP4399196A1 - Pi3k-alpha inhibitors and methods of use thereof Source : google.com (Google Patents) URL : 2
-
Title : WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Source : google.com (Google Patents) URL : 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP4399196A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof - Google Patents [patents.google.com]
- 4. PubChemLite - 5-chloroisoquinoline-1-carboxylic acid (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. 5-chloroisoquinoline-1-carbonitrile | 1231761-25-3 | Buy Now [molport.com]
- 6. pubs.acs.org [pubs.acs.org]
